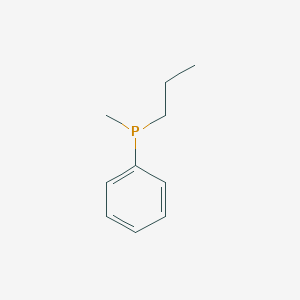
(+)-Methylphenylpropylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Methylphenylpropylphosphine (MPPP) is an organophosphorus compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for investigating various biological processes. In
作用机制
The mechanism of action of (+)-Methylphenylpropylphosphine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. (+)-Methylphenylpropylphosphine has also been found to interact with other proteins, such as tubulin, which is involved in the formation of microtubules. The exact mechanism by which (+)-Methylphenylpropylphosphine interacts with these proteins is still being investigated.
生化和生理效应
(+)-Methylphenylpropylphosphine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. Studies have also shown that (+)-Methylphenylpropylphosphine can alter the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, (+)-Methylphenylpropylphosphine has been found to affect the function of microtubules, which are involved in a range of cellular processes, including cell division and intracellular transport.
实验室实验的优点和局限性
One advantage of using (+)-Methylphenylpropylphosphine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool for investigating the role of this enzyme in various biological processes. (+)-Methylphenylpropylphosphine has also been found to bind to muscarinic acetylcholine receptors, which can provide insights into the function of these receptors. However, one limitation of using (+)-Methylphenylpropylphosphine in lab experiments is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving (+)-Methylphenylpropylphosphine. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (+)-Methylphenylpropylphosphine has also been found to interact with tubulin, which could provide insights into the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of (+)-Methylphenylpropylphosphine and its potential interactions with other proteins and enzymes.
合成方法
(+)-Methylphenylpropylphosphine can be synthesized using a variety of methods, including the reaction of 1-phenyl-2-propanone with methylphosphonic dichloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenyl-2-propanol with methylphosphonic acid chloride in the presence of a base, such as sodium carbonate. The resulting product is purified using column chromatography to obtain pure (+)-Methylphenylpropylphosphine.
科学研究应用
(+)-Methylphenylpropylphosphine has been used in a variety of scientific research applications, including the investigation of enzyme inhibition, receptor binding, and drug metabolism. Studies have shown that (+)-Methylphenylpropylphosphine can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. (+)-Methylphenylpropylphosphine has also been found to bind to the muscarinic acetylcholine receptor, which is involved in a range of physiological processes, including the regulation of heart rate and smooth muscle contraction. Additionally, (+)-Methylphenylpropylphosphine has been used as a substrate in drug metabolism studies, where it is used to investigate the activity of cytochrome P450 enzymes.
属性
CAS 编号 |
13153-89-4 |
|---|---|
产品名称 |
(+)-Methylphenylpropylphosphine |
分子式 |
C10H15P |
分子量 |
166.2 g/mol |
IUPAC 名称 |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI 键 |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
规范 SMILES |
CCCP(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



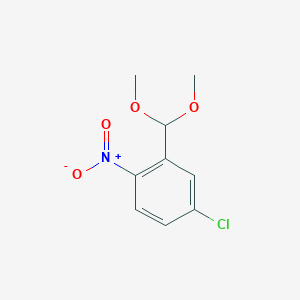
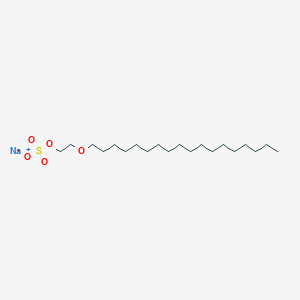
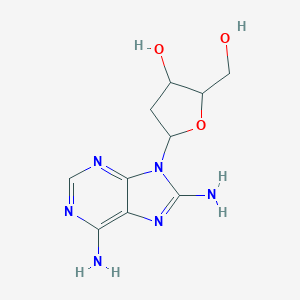
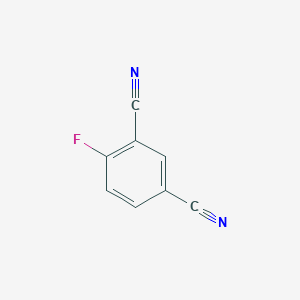
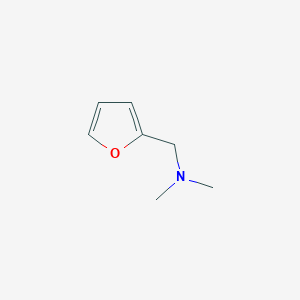
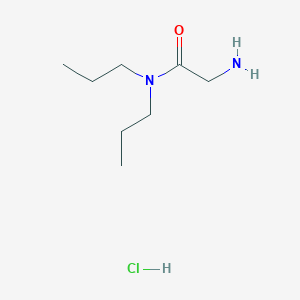

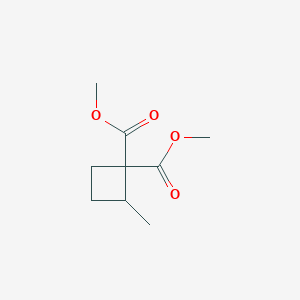


![Cytidine,[5-3H]](/img/structure/B77100.png)
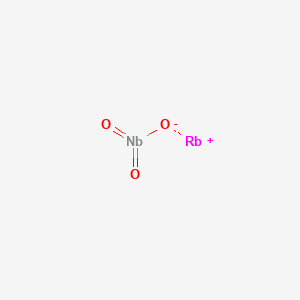
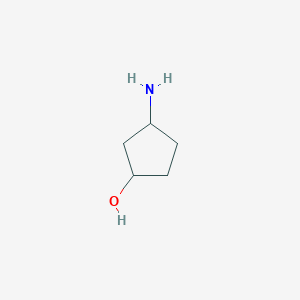
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)